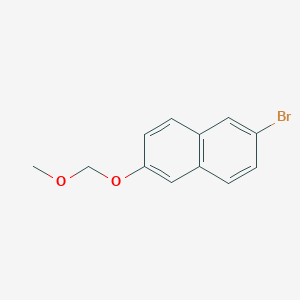

2-Bromo-6-(methoxymethoxy)naphthalene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYQXFJYHRUYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561042 | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111359-62-7 | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111359-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene

An In-depth Protocol for the Protection of 6-bromo-2-naphthol

Executive Summary

The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its popularity stems from its ease of introduction, general stability to a broad range of non-acidic reagents, and reliable methods for its cleavage.[1] This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene from its corresponding phenol, 6-bromo-2-naphthol. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss critical safety considerations associated with the reagents, and outline methods for the characterization and validation of the final product. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for this specific transformation.

The Strategic Role of the Methoxymethyl (MOM) Protecting Group

In multi-step organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge. Protecting groups are essential tools that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions. The hydroxyl group of phenols, such as in 6-bromo-2-naphthol, is acidic and nucleophilic, making it incompatible with many organometallic reagents, strong bases, and certain oxidizing or reducing agents.

The MOM group is an ideal choice for protecting phenols for several key reasons:

-

Ease of Introduction: It can be readily introduced under relatively mild basic conditions.[2]

-

Stability: MOM ethers are stable across a wide pH range (approx. 4-12) and are resistant to many nucleophiles, hydrides, and organometallic reagents.[1]

-

Facile Cleavage: Despite its general stability, the MOM group can be cleanly removed under acidic conditions, typically using mineral acids like HCl or Lewis acids.[3][4][5] This lability is due to its acetal nature.

The target molecule, this compound, is a valuable intermediate in the synthesis of various pharmaceutical agents and advanced materials. The protection of the naphtholic hydroxyl group is a critical step to enable subsequent transformations at other positions of the naphthalene core, such as metal-catalyzed cross-coupling reactions involving the bromo substituent.

Reaction Mechanism: The Williamson Ether Synthesis Analogue

The formation of a MOM ether from a phenol is conceptually analogous to the classic Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

-

Deprotonation: A suitable base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH), deprotonates the acidic phenolic hydroxyl group of 6-bromo-2-naphthol. This generates a potent nucleophile, the corresponding naphthoxide anion.

-

Nucleophilic Attack: The naphthoxide anion then attacks the electrophilic methylene carbon of chloromethyl methyl ether (MOM-Cl).

-

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the desired this compound and a salt byproduct (e.g., diisopropylethylammonium chloride).

The choice of base is critical. DIPEA is often preferred for its good solubility in common organic solvents and its steric bulk, which minimizes potential side reactions. Stronger bases like NaH can also be used to ensure complete deprotonation before the addition of the electrophile.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving chloromethyl methyl ether must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 6-bromo-2-naphthol | 223.07 | 5.00 g | 22.4 | 1.0 |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 2.7 mL | 33.6 | 1.5 |

| N,N-diisopropylethylamine (DIPEA) | 129.24 | 7.8 mL | 44.8 | 2.0 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Saturated aq. NH₄Cl | - | 50 mL | - | - |

| Deionized Water | 18.02 | 50 mL | - | - |

| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 2-Bromo-6-(methoxymethoxy)naphthalene: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-6-(methoxymethoxy)naphthalene is a key synthetic intermediate whose value lies in its dual functionality. The naphthalene core is a privileged scaffold found in numerous biologically active molecules and functional materials. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

Crucially, the hydroxyl group at the 6-position is protected as a methoxymethyl (MOM) ether. This protecting group strategy is fundamental to its utility. The MOM group is stable to many reaction conditions, particularly those involving organometallics and strong bases, yet can be selectively removed under mild acidic conditions. This allows chemists to perform extensive modifications at the bromide position without interference from the reactive hydroxyl group, which can then be unmasked at a later synthetic stage for further functionalization or to reveal the final target molecule. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing field-proven insights for its effective use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 111359-62-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [1] |

| Molecular Weight | 267.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 106-109 °C (for the related 2-bromo-6-methoxynaphthalene) | [3][5][6] |

| Solubility | Soluble in DMSO, insoluble in water (for related compounds) | [6] |

| SMILES | COCOC1=CC2=C(C=C1)C=C(C=C2)Br | [1] |

| InChI Key | AMYQXFJYHRUYCH-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Two-Step Approach

The preparation of this compound is typically achieved from the commercially available precursor, 6-bromo-2-naphthol. The synthesis involves the protection of the phenolic hydroxyl group as a MOM ether.

Expertise & Causality: The "Why" Behind the Method

The choice of the MOM protecting group is deliberate. Phenols are acidic and can interfere with many organometallic reactions (like Grignard or Suzuki couplings) by quenching the reactive species. The MOM ether masks this acidity. The selection of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical. It is sufficiently basic to deprotonate the phenol, facilitating the reaction with Chloromethyl methyl ether (MOM-Cl), but it is too sterically hindered to compete with the naphthoxide as a nucleophile, which prevents the formation of unwanted side products.

Experimental Protocol: Synthesis

Step 1: Protection of 6-Bromo-2-naphthol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-bromo-2-naphthol (1.0 eq).

-

Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Reagent Addition: While stirring at 0 °C, add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Visualization: Synthesis Workflow

Sources

- 1. This compound | C12H11BrO2 | CID 14499197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

CAS number for 2-Bromo-6-(methoxymethoxy)naphthalene

An In-depth Technical Guide to 2-Bromo-6-(methoxymethoxy)naphthalene: Synthesis, Applications, and Core Principles for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key organic building block. We will delve into its physicochemical properties, logical synthetic pathways, and its strategic importance in the landscape of modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound's utility and handling.

Introduction and Strategic Context

This compound (CAS Number: 111359-62-7 ) is a naphthalene derivative featuring a bromine substituent and a methoxymethyl (MOM) ether.[1] While not as extensively documented as its close analog, 2-Bromo-6-methoxynaphthalene (CAS Number: 5111-65-9), its structure is of significant interest to the field of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications.[2][3][4]

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The MOM ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This dual functionality makes it a versatile intermediate in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound is provided below. These data are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 111359-62-7 | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₂H₁₁BrO₂ | PubChem[5] |

| Molecular Weight | 267.12 g/mol | PubChem[5] |

| Purity | 95% | AK Scientific, Inc.[1] |

| InChIKey | AMYQXFJYHRUYCH-UHFFFAOYSA-N | PubChem[5] |

| SMILES | COCOC1=CC2=C(C=C1)C=C(C=C2)Br | PubChem[5] |

Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthesis protocols for this compound are not extensively published, a logical and efficient synthetic route can be devised from readily available starting materials. The most common strategy involves the protection of the hydroxyl group of 6-Bromo-2-naphthol.

Context: Synthesis of the Precursor Analog, 2-Bromo-6-methoxynaphthalene

To appreciate the industrial relevance of this scaffold, it is instructive to first examine the synthesis of the related compound, 2-Bromo-6-methoxynaphthalene. This compound is a crucial intermediate in the manufacture of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[6][7] A patented industrial process involves the bromination of 2-methoxynaphthalene to form a 1,6-dibromo intermediate, which is then selectively dehalogenated in the same reaction vessel by the addition of iron powder.[6][8][9] This "bromo-debromo" strategy is efficient and avoids the isolation of the dibrominated species.[8]

Proposed Synthesis of this compound

The following protocol describes a robust method for the synthesis of the title compound starting from 6-Bromo-2-naphthol.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 6-Bromo-2-naphthol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The choice of a hindered, non-nucleophilic base like DIPEA is critical to prevent side reactions with the electrophilic MOM-Cl.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a precautionary measure to control the exothermicity of the reaction.

-

Reagent Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its capacity to act as a versatile building block. The aryl bromide serves as a synthetic handle for introducing complexity, while the MOM-protected phenol allows for late-stage deprotection to reveal a key pharmacophoric feature.

Role in Cross-Coupling Reactions

The carbon-bromine bond is readily activated by palladium catalysts, enabling a wide array of cross-coupling reactions. These include, but are not limited to:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Caption: Versatility of the aryl bromide in palladium-catalyzed cross-coupling reactions.

The MOM Protecting Group

The methoxymethyl (MOM) ether is a popular choice for protecting phenols due to its stability under a variety of conditions, including strongly basic and organometallic environments. It can be readily cleaved under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) to unmask the phenol, which is a common functional group in biologically active molecules. This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective transformations at different sites of a complex molecule.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is derived from available safety data sheets.[1]

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation (H315). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |

| Eye Irritation | Causes serious eye irritation (H319). | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |

| Respiratory Irritation | May cause respiratory irritation (H335). | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1] |

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep locked up.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a certified chemical fume hood.[1]

Conclusion

This compound represents a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules. Its true potential is realized in the hands of medicinal chemists and process development scientists who can leverage its dual functionality—an aryl bromide for strategic bond formation and a stable, yet readily cleavable, protecting group. A thorough understanding of its synthesis, reactivity, and handling is paramount to its successful application in the development of next-generation therapeutics.

References

-

PrepChem.com. Synthesis of 2-methoxy-6-bromo-naphthalene.[Link]

-

PubChem. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786.[Link]

-

PubChem. this compound | C12H11BrO2 | CID 14499197.[Link]

-

Alpha Chemika. 2-BROMO-6-METHOXY-NAPHTHALENE.[Link]

-

LobaChemie. Material Safety Data Sheet: 2-Bromo-6-Methoxy-Naphthalene.[Link]

- Google Patents.EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.[Link]

-

ChemBK. 2-BROMO-6-METHOXYNAPTHALENE.[Link]

- Google Patents.US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents.WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

ResearchGate. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-6-methoxynaphthalene - [sigmaaldrich.com]

- 5. This compound | C12H11BrO2 | CID 14499197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 9. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene: Strategic Selection of Starting Materials and Synthetic Execution

Abstract

This technical guide provides an in-depth analysis of the strategic selection of starting materials and a comprehensive synthetic protocol for the preparation of 2-Bromo-6-(methoxymethoxy)naphthalene. This compound serves as a valuable intermediate in the development of complex molecular architectures for pharmaceutical and materials science applications. The synthesis is logically dissected into two primary stages: the preparation of the key precursor, 6-bromo-2-naphthol, from 2-naphthol, followed by the protection of the hydroxyl moiety as a methoxymethyl (MOM) ether. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental procedures but also the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Utility of this compound

This compound is a key synthetic building block, valued for its specific arrangement of functional groups. The naphthalene core provides a rigid scaffold, the bromo substituent offers a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the methoxymethyl (MOM) protected hydroxyl group allows for the masking of a reactive phenol during synthetic transformations. The MOM group is particularly advantageous due to its stability under a wide range of non-acidic conditions and its relatively straightforward cleavage under mild acidic conditions.[1] This combination of features makes this compound a versatile intermediate in the synthesis of high-value molecules, including pharmaceuticals and organic electronic materials.

Strategic Selection of the Core Starting Material: 6-Bromo-2-naphthol

A logical and efficient synthesis of this compound commences with the readily available and well-characterized starting material, 6-bromo-2-naphthol .

Rationale for Selection:

The choice of 6-bromo-2-naphthol as the immediate precursor is dictated by a retrosynthetic analysis that identifies the final step as the protection of a hydroxyl group. By starting with the pre-brominated naphthalene core, we avoid potential complications with regioselectivity that could arise from brominating a naphthalene ring already bearing a MOM ether. Furthermore, the synthesis of 6-bromo-2-naphthol from the inexpensive commodity chemical, 2-naphthol, is a well-established and high-yielding process.[2]

The overall synthetic strategy is therefore a two-stage process:

-

Synthesis of 6-bromo-2-naphthol from 2-naphthol.

-

Protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl ether.

This approach ensures a convergent and efficient route to the target molecule.

Synthesis of the Key Precursor: 6-Bromo-2-naphthol

The preparation of 6-bromo-2-naphthol from 2-naphthol is a classic two-step, one-pot procedure involving bromination to an intermediate 1,6-dibromo-2-naphthol, followed by a selective reduction (de-bromination) at the 1-position.[2][3]

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol

Step 1: Bromination of 2-Naphthol

-

In a well-ventilated fume hood, to a solution of 2-naphthol (1.0 eq.) in glacial acetic acid, slowly add a solution of bromine (2.0 eq.) in glacial acetic acid.

-

Maintain the reaction temperature below 40°C with cooling as the reaction is exothermic.

-

After the addition is complete, stir the mixture for an additional hour to ensure the complete formation of 1,6-dibromo-2-naphthol.

Step 2: Reductive De-bromination

-

To the reaction mixture containing 1,6-dibromo-2-naphthol, add water and heat the mixture to boiling.

-

Gradually add mossy tin (in portions) to the boiling solution.[2] The tin reduces the dibrominated intermediate to 6-bromo-2-naphthol.

-

Continue heating under reflux until all the tin has reacted.

-

Cool the reaction mixture and filter to remove any tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from aqueous acetic acid or by vacuum distillation to yield pure 6-bromo-2-naphthol.[2][4]

Synthesis of this compound

The final step in the synthesis is the protection of the phenolic hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl ether. This is typically achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.[5]

Experimental Protocol: Methoxymethylation of 6-Bromo-2-naphthol

-

Dissolve 6-bromo-2-naphthol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, Hünig's base) (1.5-2.0 eq.).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOMCl) (1.2-1.5 eq.) to the stirred solution. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

| Reaction Stage | Starting Material | Key Reagents | Product | Typical Yield |

| Precursor Synthesis | 2-Naphthol | Bromine, Glacial Acetic Acid, Tin | 6-Bromo-2-naphthol | 77-96% (after purification)[4] |

| Final Product Synthesis | 6-Bromo-2-naphthol | MOMCl, DIPEA, DCM | This compound | >90% (typical for MOM protection) |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most efficiently approached using 6-bromo-2-naphthol as the key starting material. This precursor is readily prepared in high yield from 2-naphthol through a well-documented bromination and selective reduction sequence. The subsequent protection of the hydroxyl group as a methoxymethyl ether is a standard and high-yielding transformation. This guide provides the necessary theoretical framework and practical, step-by-step protocols to enable researchers to confidently synthesize this valuable intermediate for their research and development endeavors.

References

-

Olson, J. J., & Rychnovsky, S. D. (2014). Methoxymethyl (MOM) Ethers. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Mori, K., & Uenishi, J. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7357–7365. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Koelsch, C. F. (1955). 6-BROMO-2-NAPHTHOL. Organic Syntheses, Coll. Vol. 3, 132. [Link]

-

PrepChem. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]

- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

Hentzen, M., & Rychnovsky, S. D. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8435–8443. [Link]

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative deprotection of methoxymethyl ethers (MOM-ethers). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol as a green C1 source. Organic Chemistry Frontiers. [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Bromo-6-(methoxymethoxy)naphthalene

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetic intermediate, 2-Bromo-6-(methoxymethoxy)naphthalene. Designed for researchers and professionals in drug development and organic synthesis, this document offers not only raw data interpretation but also the underlying scientific rationale for experimental design and data validation.

Introduction and Molecular Overview

This compound is a key building block in organic synthesis, often utilized in the construction of more complex molecular architectures. Its utility stems from the orthogonal reactivity of the bromide, which is amenable to cross-coupling reactions, and the methoxymethyl (MOM) ether, a common protecting group for phenols. Accurate characterization is paramount to ensure purity and confirm structural integrity before its use in subsequent synthetic steps. This guide establishes a validated spectroscopic profile for this compound.

Molecular Structure:

Key Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrO₂ |

| Molecular Weight | 267.12 g/mol |

| CAS Number | 111359-62-7 |

| Appearance | Expected to be a solid at room temperature |

Synthetic Context: The "Why" Behind Impurity Analysis

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could interfere with spectroscopic analysis. A common synthetic route involves the protection of the hydroxyl group of 6-bromo-2-naphthol.

Plausible Synthetic Pathway:

6-bromo-2-naphthol is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile then reacts with methoxymethyl chloride (MOM-Cl) to yield the desired product.

-

Potential Impurities: Unreacted 6-bromo-2-naphthol, residual base, or byproducts from the decomposition of MOM-Cl. The presence of a free hydroxyl group from the starting material would be readily detectable in both IR (broad O-H stretch) and NMR (labile proton signal) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides a precise count of chemically distinct protons and reveals their connectivity through spin-spin coupling.

Expected ¹H NMR Data (Predicted, based on a 400 MHz spectrometer in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 | d | 1H | H-1 | Deshielded due to proximity to the bromine atom and anisotropic effects of the naphthalene ring. |

| ~ 7.75 | d | 1H | H-5 | Aromatic proton on the same ring as the MOM ether. |

| ~ 7.65 | d | 1H | H-4 | Aromatic proton adjacent to the bromine-bearing carbon. |

| ~ 7.40 | dd | 1H | H-3 | Coupled to both H-1 and H-4. |

| ~ 7.30 | d | 1H | H-8 | Aromatic proton on the MOM-ether-containing ring. |

| ~ 7.15 | dd | 1H | H-7 | Coupled to H-5 and H-8. |

| ~ 5.25 | s | 2H | -O-CH₂ -O- | Characteristic singlet for the methylene protons of the MOM protecting group. |

| ~ 3.50 | s | 3H | -O-CH₃ | Singlet for the methyl protons of the MOM group. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, based on a 100 MHz spectrometer in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C-6 | Aromatic carbon directly attached to the MOM ether oxygen, significantly deshielded. |

| ~ 135 | C-4a | Quaternary aromatic carbon. |

| ~ 130 | C-8a | Quaternary aromatic carbon. |

| ~ 130 | C-1 | Aromatic CH deshielded by bromine. |

| ~ 129 | C-5 | Aromatic CH. |

| ~ 128 | C-4 | Aromatic CH. |

| ~ 125 | C-3 | Aromatic CH. |

| ~ 120 | C-2 | Aromatic carbon attached to bromine, deshielded. |

| ~ 118 | C-8 | Aromatic CH. |

| ~ 108 | C-7 | Aromatic CH shielded by the ortho-oxygen. |

| ~ 94 | -O-CH₂ -O- | Methylene carbon of the MOM group. |

| ~ 56 | -O-CH₃ | Methyl carbon of the MOM group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30'). Broadband proton decoupling simplifies the spectrum to singlets for each carbon.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

-

-

Processing: Process similarly to the ¹H spectrum, referencing the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Ether (Ar-O-C, C-O-C) |

| ~ 600 | C-Br Stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern, confirms the presence of a bromine atom.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z (mass-to-charge) | Assignment | Rationale |

| 266 / 268 | [M]⁺ | Molecular ion peak. The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 221 / 223 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical. |

| 142 | [M - Br - CH₂OCH₃]⁺ | Loss of a bromine radical followed by the methoxymethyl radical. |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: The standard ionization energy is 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow for the complete spectroscopic characterization of this compound.

Sources

An In-depth Technical Guide on the Strategic Application of the Methoxymethyl (MOM) Protecting Group in Naphthalene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The synthesis of polysubstituted naphthalenes is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the naphthalene scaffold in a myriad of bioactive natural products and functional materials.[1][2][3] The regioselective functionalization of the naphthalene core, however, presents a significant synthetic challenge due to the similar reactivity of its various positions.[4] This technical guide provides a comprehensive exploration of the methoxymethyl (MOM) ether as a versatile and strategically crucial protecting group for hydroxyl functionalities in the context of naphthalene synthesis. We will delve into the mechanistic underpinnings of MOM group installation and cleavage, provide detailed, field-proven experimental protocols, and analyze its pivotal role in directing regioselectivity, particularly through directed ortho-metalation (DoM). This guide aims to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively employ the MOM group as a strategic tool in the design and execution of complex naphthalene syntheses.

The Strategic Imperative for Protecting Groups in Naphthalene Synthesis

The controlled, regioselective synthesis of highly substituted naphthalenes is often hampered by the inherent reactivity of the aromatic system and the presence of sensitive functional groups.[4] Hydroxyl groups, in particular, are frequently encountered in naphthalene precursors and intermediates, and their acidic proton and nucleophilic oxygen can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-couplings, organometallic additions, and strong base-mediated reactions. The temporary masking of these hydroxyl groups with a suitable protecting group is therefore a critical strategic consideration.

The ideal protecting group for naphthalene synthesis should exhibit the following characteristics:

-

Ease and efficiency of introduction: The protection reaction should proceed in high yield under mild conditions that tolerate a variety of other functional groups.

-

Robustness and stability: The protecting group must remain intact under a diverse set of reaction conditions required for subsequent synthetic steps.

-

Facile and selective removal: The deprotection should occur in high yield under conditions that do not compromise the integrity of the newly synthesized molecule.

The methoxymethyl (MOM) group has emerged as a powerful tool in the synthetic chemist's arsenal, fulfilling these criteria and offering distinct advantages in the context of naphthalene chemistry.

The Methoxymethyl (MOM) Group: Properties and Advantages

The MOM group forms a methoxymethyl ether with a hydroxyl functionality, effectively converting the reactive alcohol or phenol into a less reactive acetal.[5] This transformation imparts a number of desirable properties:

-

Stability: The MOM ether is stable across a broad pH range (typically pH 4-12) and is inert to a wide variety of non-acidic reagents, including common oxidizing and reducing agents, bases, nucleophiles, and organometallic reagents.[6][7]

-

Acid Lability: As an acetal, the MOM group is readily cleaved under acidic conditions, providing a convenient and selective method for its removal.[5][6][8]

-

Directing Group Capabilities: The oxygen atoms of the MOM ether can act as Lewis basic sites, enabling the coordination of organolithium bases and directing deprotonation to the ortho position. This capacity for directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of the naphthalene ring.[9][10][11]

Experimental Protocols: Installation of the MOM Protecting Group

The choice of protocol for the introduction of the MOM group onto a naphthol substrate is dictated by the overall functionality of the molecule and its sensitivity to basic conditions.

Protocol 1: MOM Protection using Methoxymethyl Chloride (MOMCl) with a Non-nucleophilic Base

This is one of the most common methods for MOM protection and is suitable for a wide range of naphthol derivatives.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is believed to facilitate the reaction, with deprotonation occurring after the initial nucleophilic attack of the hydroxyl group on MOMCl.[5]

Mechanism of MOM protection using MOMCl and DIPEA.

Step-by-Step Methodology:

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the naphthol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add freshly distilled methoxymethyl chloride (MOMCl) (3.0 eq.) dropwise to the stirred solution.

-

(Optional but recommended for higher yields) Add sodium iodide (NaI) (0.5 eq.) to the reaction mixture.[5]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected naphthalene.

Table 1: Representative Conditions for MOM Protection of Naphthols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | DIPEA | DCM | 25 | 3-8 | 85-98 | [12] |

| 2-Naphthol | NaH | THF | 25 | 2 | 74-96 | [12] |

| Primary Alcohol | DIPEA | DCM | 0 to 25 | 16 | ~95 | [12] |

Note on Safety: Methoxymethyl chloride (MOMCl) is a potent alkylating agent and a suspected human carcinogen.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: MOM Protection using Sodium Hydride (NaH)

This method is suitable for substrates that can tolerate strongly basic conditions.

Reaction Mechanism:

In this protocol, the strong base, NaH, first deprotonates the hydroxyl group to form a highly nucleophilic naphthoxide anion, which then undergoes an SN2 reaction with MOMCl.[5]

Step-by-Step Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the naphthol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the naphthoxide.

-

Cool the reaction mixture back to 0 °C and add MOMCl (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Experimental Protocols: Cleavage of the MOM Protecting Group

The MOM group is typically removed under acidic conditions. The choice of acid and solvent system can be tailored to the sensitivity of the functional groups on the naphthalene core.

Protocol 1: Acidic Hydrolysis with Hydrochloric Acid (HCl)

This is a standard and robust method for MOM deprotection.

Reaction Mechanism:

The deprotection proceeds via acid-catalyzed hydrolysis of the acetal. Protonation of one of the ether oxygens activates the MOM group, leading to its cleavage and regeneration of the free hydroxyl group.[5]

Mechanism of acidic deprotection of a MOM ether.

Step-by-Step Methodology:

-

Dissolve the MOM-protected naphthalene (1.0 eq.) in methanol or a mixture of THF and water.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) or a solution of HCl in an organic solvent.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) to accelerate the reaction.

-

Monitor the progress of the deprotection by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected naphthol.

-

Purify by chromatography or recrystallization if necessary.

Protocol 2: Deprotection with Trifluoroacetic Acid (TFA)

This method is useful for substrates that may be sensitive to aqueous acidic conditions.

Step-by-Step Methodology:

-

Dissolve the MOM-protected naphthalene (1.0 eq.) in dichloromethane (DCM).[5]

-

Add trifluoroacetic acid (TFA) (e.g., in a 15:1 ratio of DCM:TFA).[5]

-

Stir the reaction at room temperature for 12 hours or until TLC indicates complete conversion.[5]

-

Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate.[5]

-

Separate the layers and extract the aqueous phase with DCM.[5]

-

Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.[5]

-

Purify as needed.

Table 2: Representative Conditions for MOM Deprotection of Naphthyl Ethers

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| HCl | MeOH/H₂O | Room Temp. | 3 days | 85 | [13] |

| TFA/DCM | DCM | 25 °C | 12 h | High | [5] |

| TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91 | [13][14] |

| ZnBr₂, n-PrSH | CH₂Cl₂ | 0 °C to RT | 5-8 min | 86-91 | [13][15] |

| ZrCl₄ (50 mol%) | Isopropanol | Reflux | N/A | High | [13][16] |

The MOM Group as a Director of Regioselectivity in Naphthalene Synthesis

One of the most powerful applications of the MOM group in aromatic synthesis is its ability to direct ortho-metalation (DoM).[9][10][17] This strategy provides a highly regioselective method for the functionalization of the naphthalene ring, which is often difficult to achieve through classical electrophilic aromatic substitution reactions.

The Principle of Directed ortho-Metalation (DoM):

In the DoM reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base (typically n-BuLi, s-BuLi, or t-BuLi). This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the ortho position. The MOM group is an effective DMG due to the Lewis basicity of its oxygen atoms.

Workflow for regioselective functionalization via DoM.

Application in Naphthalene Synthesis:

The DoM of MOM-protected naphthols allows for the precise introduction of substituents at positions that are often inaccessible by other means. For example, the DoM of 2-(methoxymethoxy)naphthalene followed by quenching with an electrophile will yield a 3-substituted-2-(methoxymethoxy)naphthalene. Subsequent deprotection of the MOM group provides the corresponding 3-substituted-2-naphthol. This strategy is invaluable for the synthesis of highly decorated naphthalene cores found in many natural products and pharmaceuticals.

Case Study: The MOM Group in the Total Synthesis of a Naphthalene-Containing Natural Product

While specific, detailed total syntheses of naphthalene-containing natural products prominently featuring the MOM group are numerous, a generalizable synthetic sequence can be illustrated. Consider the synthesis of a hypothetical polysubstituted naphthol natural product. A common retrosynthetic approach would involve the disconnection of a key substituent that can be introduced via a DoM reaction. The hydroxyl group on the naphthalene core would be masked as a MOM ether to facilitate this regioselective functionalization and to protect it during other synthetic transformations. After the successful introduction of the desired functionality, the MOM group would be removed in a late-stage deprotection step to reveal the final natural product.

Conclusion

The methoxymethyl (MOM) protecting group is a highly effective and versatile tool in the synthesis of complex naphthalene derivatives. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an attractive choice for the temporary masking of naphthol functionalities. Furthermore, its ability to act as a directing group in ortho-metalation reactions provides a powerful strategy for achieving high levels of regioselectivity in the functionalization of the naphthalene ring system. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to strategically employ the MOM group to overcome synthetic challenges and to efficiently construct novel and complex naphthalene-based molecules for applications in drug discovery and materials science.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

- Kurosu, M., et al. (2019).

- MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2006). Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

- Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatiz

-

Reddit. (2024). MOM Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2007). Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Bohrium. (n.d.). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Retrieved from [Link]

-

Different approaches for regioselective naphthalene functionalization. (2021). Request PDF. Retrieved from [Link]

-

Synthesis of Polysubstituted Naphthalenes via Metal‐Free Borylative Cyclization of o‐Alkynylstyrenes. (2022). Request PDF. Retrieved from [Link]

-

ChemistryViews. (2022). Synthesis of Naphthalene-Containing Natural Products. Retrieved from [Link]

- Synthesis of polycyclic naphthols and naphthalenes via tandem Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction and aromatization. (2019). Organic Chemistry Frontiers (RSC Publishing).

- Direct Assembly of Polysubstituted Naphthalenes via a Tandem Reaction of Benzynes and α-Cyano-β-methylenones. (2020). PubMed.

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

- Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I)

-

C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. (2019). Request PDF. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]

-

Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. (2022). Request PDF. Retrieved from [Link]

-

Synthesis of Naphthalene Natural Products Dehydrocacalohastine and Musizin. (2022). Request PDF. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

- Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. (2022). Chemical Science (RSC Publishing).

- Towards a Synthesis of Naphthalene Derived Natural Products. (2005). PMC - PubMed Central.

-

Towards a Synthesis of Naphthalene Derived Natural Products. (2005). Request PDF. Retrieved from [Link]

- Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannul

-

Important naphthalene-containing molecules and their synthesis via C–H.... (2022). Request PDF. Retrieved from [Link]

- Regioselective Synthesis of Methylene-Bridged Naphthalene Oligomers and Their Host-Guest Chemistry. (2017). PubMed.

- Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. (2022). Chemical Science (RSC Publishing).

Sources

- 1. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]

- 2. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. adichemistry.com [adichemistry.com]

- 7. MOM Ethers [organic-chemistry.org]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. Directed Ortho Metalation [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-Bromo-6-(methoxymethoxy)naphthalene, a critical intermediate in the pharmaceutical industry. The synthesis is dissected into two primary stages: the preparation of the key intermediate, 6-Bromo-2-naphthol, from 2-naphthol, followed by the strategic protection of its hydroxyl group as a methoxymethyl (MOM) ether. This document elucidates the causal relationships behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility for professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of this compound

This compound serves as a pivotal building block in the synthesis of numerous high-value organic molecules. Its structure, featuring a naphthalene core with two distinct functional handles—a bromine atom and a protected hydroxyl group—allows for sequential and regioselective modifications. The bromine at the C-2 position is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and organometallic transformations (e.g., Grignard reagent formation), enabling the introduction of diverse carbon-based substituents.[1][2]

The methoxymethyl (MOM) ether at the C-6 position is a robust protecting group, stable to the often basic or nucleophilic conditions of cross-coupling and organometallic reactions.[3][4] Its facile cleavage under acidic conditions allows for the deprotection of the hydroxyl group at a later synthetic stage. This strategic protection is crucial, as the free hydroxyl is acidic and would interfere with many of the reactions targeting the C-Br bond. This compound is a vital precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone.[5][6]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound (3 ), points to the protection of a key precursor, 6-Bromo-2-naphthol (2 ). This intermediate, in turn, can be synthesized from a readily available and cost-effective starting material, 2-naphthol (1 ).

The forward synthesis, therefore, follows a robust and well-documented two-stage pathway. The first stage involves a selective bromination of the naphthalene ring, followed by a reduction. The second stage is a standard protection reaction. This strategic approach ensures high yields and purity, minimizing complex purification steps.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 6-Bromo-2-naphthol (2)

The preparation of 6-Bromo-2-naphthol from 2-naphthol is a classic and reliable procedure, extensively documented in sources such as Organic Syntheses.[7][8] It proceeds via a two-step, one-pot reaction involving bromination followed by selective reduction.

Principle and Rationale

The hydroxyl group of 2-naphthol is an activating ortho-, para-director. Direct bromination with elemental bromine in acetic acid leads to the formation of 1,6-dibromo-2-naphthol.[9][10] The bromine atoms add to the highly activated C-1 (ortho) and C-6 (para) positions.

The subsequent crucial step is the selective removal of the bromine atom at the C-1 position. This is achieved through a reduction using metallic tin in a hot acetic acid/water mixture.[7][11] The C-1 bromine is more sterically hindered and electronically susceptible to reduction compared to the C-6 bromine, allowing for a highly chemoselective dehalogenation to yield the desired 6-Bromo-2-naphthol.[12] Tin is an effective and economical reducing agent for this type of transformation.[13]

Caption: Workflow for the synthesis of 6-Bromo-2-naphthol.

Detailed Experimental Protocol

Adapted from Koelsch, C. F. Org. Syn. Coll. Vol. 3, 132 (1955).[11]

-

Bromination: In a suitable round-bottomed flask equipped with a dropping funnel and reflux condenser, place 2-naphthol (1.0 mole equivalent) and glacial acetic acid (approx. 2.8 mL per gram of naphthol).

-

With gentle shaking, add a solution of bromine (2.0 mole equivalents) in glacial acetic acid (approx. 0.3 mL per gram of bromine) through the dropping funnel over 15-30 minutes. The reaction is exothermic; gentle cooling may be necessary to control the temperature and minimize loss of hydrogen bromide gas.

-

After the addition is complete, add water (approx. 0.7 mL per gram of starting naphthol) and heat the mixture to boiling. This step ensures the bromination reaction goes to completion.

-

Reduction: Cool the mixture to 100°C and add mossy tin in three portions (total of 1.27 gram-atoms per mole of starting naphthol), allowing each portion to dissolve before adding the next while maintaining a boil.

-

After the final addition of tin, continue boiling the mixture for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with a small amount of cold acetic acid, adding the washings to the filtrate.

-

Pour the filtrate into a large volume of cold water to precipitate the crude 6-Bromo-2-naphthol.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry at 100°C. The product is typically obtained in high yield (96-100%) and is sufficiently pure for most subsequent steps.[7] For higher purity, vacuum distillation followed by recrystallization can be performed.

Characterization and Data

| Property | Value | Source |

| Appearance | Off-white to pink solid | [7] |

| Melting Point | 127-129 °C | [7][11] |

| Boiling Point | 200-205 °C @ 20 mmHg | [7] |

| Molecular Formula | C₁₀H₇BrO | [13] |

| Molecular Weight | 223.07 g/mol | [13] |

Synthesis of this compound (3)

With the key intermediate, 6-Bromo-2-naphthol, in hand, the final step is the protection of the phenolic hydroxyl group. The methoxymethyl (MOM) ether is an ideal choice due to its stability under a wide range of conditions and its straightforward removal.

Principle and Rationale for Hydroxyl Protection

The hydroxyl group of 6-Bromo-2-naphthol is acidic and can act as a nucleophile. This reactivity would interfere with subsequent planned reactions at the C-Br bond, such as Grignard formation or palladium-catalyzed cross-coupling, which often require anhydrous conditions and are incompatible with acidic protons. The MOM group acts as a temporary shield, rendering the C-6 position inert to these reaction conditions.

The protection is typically achieved via a Williamson ether synthesis-type reaction, using chloromethyl methyl ether (MOMCl) and a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[3] The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the desired MOM ether.

Detailed Experimental Protocol

CAUTION: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[3]

-

Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-2-naphthol (2 ) (1.0 mole equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (approx. 1.5 mole equivalents) dropwise.

-

MOMCl Addition: Add chloromethyl methyl ether (MOMCl) (approx. 1.2 mole equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound (3 ) as a solid.

Mechanistic Insights

Caption: Mechanism of MOM protection of 6-Bromo-2-naphthol.

Characterization and Data

| Property | Value | Source |

| Appearance | Solid | [14] |

| Melting Point | 106-109 °C | [14] |

| Molecular Formula | C₁₂H₁₁BrO₂ | |

| Molecular Weight | 267.12 g/mol | |

| CAS Number | 149758-96-1 |

Summary of Key Reagents

| Stage | Reagent | Purpose | Key Considerations |

| 1 | 2-Naphthol | Starting Material | Commercially available, cost-effective. |

| 1 | Bromine (Br₂) | Brominating Agent | Highly corrosive and toxic. Handle with care. |

| 1 | Glacial Acetic Acid | Solvent | Corrosive. Provides a polar protic medium. |

| 1 | Tin (Sn) | Reducing Agent | Selectively reduces the C-1 bromine. |

| 2 | 6-Bromo-2-naphthol | Intermediate | The key precursor for the protection step. |

| 2 | MOMCl | Protecting Group Source | Potent Carcinogen. Use in a fume hood. |

| 2 | DIPEA | Non-nucleophilic Base | Activates the hydroxyl group via deprotonation. |

| 2 | Dichloromethane (DCM) | Solvent | Anhydrous conditions are required. |

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on fundamental organic transformations. The pathway hinges on the successful preparation of the key intermediate, 6-Bromo-2-naphthol, through a selective bromination-reduction sequence, followed by the strategic protection of the phenolic hydroxyl group. By understanding the rationale behind each step—from the regioselectivity of the bromination to the necessity of the MOM protection—researchers and drug development professionals can reliably produce this valuable intermediate for application in complex molecular syntheses. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for achieving high yields and ensuring laboratory safety.

References

-

Organic Syntheses Procedure. 6-bromo-2-naphthol. Available at: [Link]

-

Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. Available at: [Link]

-

PrepChem.com. Synthesis of 6-methoxy-2-naphthaldehyde. Available at: [Link]

-

PrepChem.com. Synthesis of 6-Bromo-2-naphthol. Available at: [Link]

- Google Patents. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

PrepChem.com. Synthesis of 2,6-dihydroxynaphthalene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. Available at: [Link]

-

Taylor & Francis Online. A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis. Available at: [Link]

-

Oriprobe. Synthesis of 6-Methoxy-2-naphthaldehyde. Available at: [Link]

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Available at: [Link]

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]

-

ResearchGate. (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Available at: [Link]

- Google Patents. US4861920A - Process for the preparation of 2,6-dihydroxynaphthalene.

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Wikipedia. Methoxymethyl ether. Available at: [Link]

-

ACS Publications. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Available at: [Link]

-

Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

-

Organic Syntheses Procedure. 6-METHOXY-2-NAPHTHOL. Available at: [Link]

- Google Patents. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

ACS Publications. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Available at: [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

-

Organic Syntheses Procedure. 2-bromonaphthalene. Available at: [Link]

-

ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Mechanism of reaction between Grignard reagents and nitroarenes. Available at: [Link]

-

Reddit. Grignard reagent for 1,8-dibromonaphthalene. Available at: [Link]

-

MSpace. the preparation of 1,8-dimethylnaphthalene. Available at: [Link]

-

Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Available at: [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 13. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 14. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

The Strategic Utility of 2-Bromo-6-(methoxymethoxy)naphthalene in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic chemistry, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromo-6-(methoxymethoxy)naphthalene emerges as a highly valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom at the 2-position and a protected hydroxyl group at the 6-position allows for a diverse range of sequential and site-selective functionalizations. The methoxymethyl (MOM) ether serves as a robust protecting group, stable to a wide array of reaction conditions, yet readily cleavable under specific acidic protocols. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and other key synthetic transformations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this key synthetic intermediate for their drug discovery and development endeavors.

Introduction: The Architectural Advantage of a Doubly Functionalized Naphthalene Core

The naphthalene scaffold is a privileged motif in a multitude of biologically active compounds and functional materials. The ability to introduce diverse substituents at specific positions is crucial for modulating the physicochemical and pharmacological properties of the final molecule. This compound offers a powerful platform for such molecular engineering.

The bromine atom at the C-2 position serves as a versatile handle for a suite of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings. This allows for the introduction of a wide variety of carbon and heteroatom-based substituents. Concurrently, the hydroxyl group at the C-6 position, masked as a methoxymethyl (MOM) ether, provides a latent site for further modification or for directing intermolecular interactions in the target molecule. The MOM group is favored for its ease of installation and its stability towards many reagents used in modern synthesis, including organometallics and strong bases, while being susceptible to cleavage under controlled acidic conditions[1][2].

This guide will systematically delineate the synthesis of this key intermediate and subsequently explore its application in several cornerstone reactions of modern organic synthesis.

Synthesis of this compound: A Stepwise Approach

The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 6-bromo-2-naphthol.

Diagram 1: Synthesis of this compound

Sources

Methodological & Application

Application Notes and Protocols for the Methoxymethyl (MOM) Protection of 6-Bromo-2-naphthol

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl (MOM) ether, yielding 2-bromo-6-(methoxymethoxy)naphthalene. The protection of phenols is a critical step in multi-step organic synthesis, preventing unwanted side reactions of the acidic phenolic proton and enabling a broader range of chemical transformations on other parts of the molecule. The MOM group is a robust and versatile protecting group, stable to a wide array of non-acidic reagents, yet readily removable under mild acidic conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a self-validating system through detailed procedural explanations, mechanistic insights, and thorough characterization data.

Introduction: The Strategic Importance of Hydroxyl Protection